molecular formula C8H5ClN2O4 B14313900 Benzene, 1-chloro-4-(2,2-dinitroethenyl)- CAS No. 109520-78-7

Benzene, 1-chloro-4-(2,2-dinitroethenyl)-

Cat. No.: B14313900
CAS No.: 109520-78-7
M. Wt: 228.59 g/mol
InChI Key: PSEADLBPRDTSMT-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-(2,2-dinitroethenyl)- is an organic compound with a complex structure It is characterized by a benzene ring substituted with a chlorine atom and a 2,2-dinitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-(2,2-dinitroethenyl)- typically involves the nitration of 1-chloro-4-vinylbenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-(2,2-dinitroethenyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The presence of electron-withdrawing nitro groups enhances the reactivity of the chlorine atom towards nucleophiles.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, influenced by the existing substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or other strong bases can be used under elevated temperatures.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.

    Electrophilic Aromatic Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Nucleophilic Substitution: Formation of phenol derivatives.

    Reduction: Formation of 1-chloro-4-(2,2-diaminoethenyl)benzene.

    Electrophilic Aromatic Substitution: Formation of multi-substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-chloro-4-(2,2-dinitroethenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-(2,2-dinitroethenyl)- involves its interaction with nucleophiles and electrophiles. The electron-withdrawing nitro groups increase the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack. The chlorine atom can be displaced by nucleophiles, leading to the formation of various substituted products.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-2,4-dinitro-: Similar structure but with nitro groups at different positions.

    Benzene, 1-chloro-4-(2,2-dicyanoethenyl)-: Contains cyano groups instead of nitro groups.

Uniqueness

Benzene, 1-chloro-4-(2,2-dinitroethenyl)- is unique due to the specific positioning of its substituents, which significantly influences its chemical reactivity and potential applications. The presence of both chlorine and nitro groups makes it a versatile compound for various chemical transformations.

Properties

CAS No.

109520-78-7

Molecular Formula

C8H5ClN2O4

Molecular Weight

228.59 g/mol

IUPAC Name

1-chloro-4-(2,2-dinitroethenyl)benzene

InChI

InChI=1S/C8H5ClN2O4/c9-7-3-1-6(2-4-7)5-8(10(12)13)11(14)15/h1-5H

InChI Key

PSEADLBPRDTSMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C([N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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